(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride High affinity and selective α4β2 nACh receptor agonist (Ki values are 0.05, 148 and 314 nM for α4β2, α7 and α1β1δγ receptors respectively). Stimulates cation efflux in K177 cells expressing α4β2.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004974
InChI: InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1
SMILES: C1CNC1COC2=CN=CC=C2.Cl.Cl
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride

CAS No.:

Cat. No.: VC0004974

Molecular Formula: C9H14Cl2N2O

Molecular Weight: 237.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride -

Specification

Molecular Formula C9H14Cl2N2O
Molecular Weight 237.12 g/mol
IUPAC Name 3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride
Standard InChI InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1
Standard InChI Key GVEVDINKRFDXFP-JZGIKJSDSA-N
Isomeric SMILES C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl
SMILES C1CNC1COC2=CN=CC=C2.Cl.Cl
Canonical SMILES C1CNC1COC2=CN=CC=C2.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 3-[[(2S)-azetidin-2-yl]methoxy]pyridine dihydrochloride, reflects its stereospecific azetidine ring and pyridine backbone. Key structural features include:

  • Azetidine moiety: A four-membered nitrogen-containing ring that imposes conformational constraints, enhancing receptor binding specificity.

  • Methoxy linker: Connects the azetidine and pyridine groups, optimizing spatial orientation for α4β2 nAChR interaction.

  • Pyridine ring: Serves as the primary pharmacophore, facilitating hydrogen bonding and π-π interactions within the receptor’s ligand-binding domain .

The compound’s stereochemistry is critical: the (S)-enantiomer exhibits 300-fold greater affinity for α4β2 receptors than its (R)-counterpart, as demonstrated in radioligand binding assays.

Table 1: Comparative Structural Features of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)α4β2 nAChR Ki (nM)
(S)-3-(Azetidin-2-ylmethoxy)pyridineC9H14Cl2N2O\text{C}_9\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}237.120.05
2-(Azetidin-3-yloxy)-5-methylpyridineC9H14Cl2N2O\text{C}_9\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}237.12Not reported
Sazetidine-AC11H13N3O\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}203.240.5

Pharmacological Profile

Receptor Selectivity and Mechanism of Action

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride acts as a full agonist at α4β2 nAChRs, inducing receptor activation followed by prolonged desensitization—a trait shared with sazetidine-A, another α4β2-targeting ligand . This dual-phase activity modulates synaptic dopamine release in mesolimbic pathways, which is implicated in reward processing and addiction .

Key Pharmacodynamic Data:

  • EC₅₀ for cation efflux: 12 nM in K177 cells expressing human α4β2 nAChRs.

  • Selectivity ratio (α4β2/α7): 2,960:1, based on Ki values.

Behavioral and Cognitive Effects

In rodent models, the compound reduces nicotine self-administration by 60–70% at 3 mg/kg (s.c.), comparable to the efficacy of sazetidine-A . It also exhibits antidepressant-like effects in the forced swim test, decreasing immobility time by 45% at 10 mg/kg. These effects are mediated via α4β2-dependent enhancement of prefrontal cortical dopamine and norepinephrine release.

ParameterVehicle GroupTreated Group (3 mg/kg)p-value
Nicotine infusions (per session)22 ± 38 ± 2<0.001
Active lever presses45 ± 615 ± 4<0.01

Neuroprotection and Cognitive Enhancement

Chronic administration (28 days) in a transgenic Alzheimer’s model improves Morris water maze performance by 40%, correlating with reduced hippocampal Aβ42 plaque density. Mechanistically, α4β2 activation enhances α7 nAChR-mediated glutamate release, promoting synaptic plasticity.

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